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Compound of Interest

Compound Name: Gelomuloside B

Cat. No.: B1156018 Get Quote

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical characterization

of Gelomuloside B, a flavonoid glycoside isolated from the seeds of Suregada multiflora, has

been compiled for researchers, scientists, and professionals in drug development. This

document provides an in-depth analysis of the molecule's structural elucidation, presenting key

data in a structured format and outlining the experimental methodologies employed.

Core Chemical Structure and Properties
Gelomuloside B is a complex flavonoid glycoside with the molecular formula C₂₈H₃₂O₁₅ and a

molecular weight of 608.54 g/mol .[1] The systematic name for this compound is 7-[(6-O-α-L-

arabinopyranosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-

4-one. The fundamental structure consists of a flavone backbone, specifically a derivative of

apigenin, attached to a disaccharide moiety.

The structural backbone is a flavone, a class of flavonoids characterized by a C6-C3-C6 carbon

framework. In Gelomuloside B, the aglycone part is 5,7-dihydroxy-2-(4-

methoxyphenyl)chromen-4-one, also known as acacetin. The sugar component, a

neohesperidoside, is attached at the C-7 position of the flavone core. This disaccharide

consists of an α-L-rhamnopyranosyl unit linked to a β-D-glucopyranosyl unit.

Spectroscopic Data for Structural Elucidation
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The definitive structure of Gelomuloside B was elucidated through extensive spectroscopic

analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the precise assignment of the chemical structure.

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the protons

and carbons of Gelomuloside B.

Table 1: ¹H NMR Spectral Data of Gelomuloside B (in DMSO-d₆)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.88 s

H-6 6.46 d 2.1

H-8 6.83 d 2.1

H-2' 7.97 d 8.9

H-3' 7.15 d 8.9

H-5' 7.15 d 8.9

H-6' 7.97 d 8.9

4'-OCH₃ 3.85 s

H-1'' (Glc) 5.10 d 7.3

H-1''' (Rha) 5.14 br s

CH₃ (Rha) 0.81 d 6.0

OH-5 12.96 s

Table 2: ¹³C NMR Spectral Data of Gelomuloside B (in DMSO-d₆)
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Carbon
Chemical Shift (δ,
ppm)

Carbon
Chemical Shift (δ,
ppm)

C-2 164.2 C-6'' (Glc) 66.8

C-3 103.2 C-1''' (Rha) 100.5

C-4 182.0 C-2''' (Rha) 70.4

C-5 161.2 C-3''' (Rha) 70.6

C-6 99.8 C-4''' (Rha) 71.9

C-7 162.8 C-5''' (Rha) 68.3

C-8 95.0 C-6''' (Rha) 17.8

C-9 157.1

C-10 105.5

C-1' 123.0

C-2' 128.5

C-3' 114.2

C-4' 162.2

C-5' 114.2

C-6' 128.5

4'-OCH₃ 55.5

C-1'' (Glc) 99.8

C-2'' (Glc) 73.1

C-3'' (Glc) 76.5

C-4'' (Glc) 69.5

C-5'' (Glc) 75.8

Mass Spectrometry (MS)
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Fast Atom Bombardment Mass Spectrometry (FAB-MS) provided crucial information for

determining the molecular weight and fragmentation pattern of Gelomuloside B. The negative

ion FAB-MS spectrum showed a prominent pseudomolecular ion peak [M-H]⁻ at m/z 607,

confirming the molecular weight of 608.

Experimental Protocols
The isolation and structural elucidation of Gelomuloside B involved a series of meticulous

experimental procedures.

Isolation of Gelomuloside B
The general workflow for the isolation of Gelomuloside B from the seeds of Suregada

multiflora is as follows:
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Dried and powdered seeds of Suregada multiflora

Defatting with petroleum ether

Extraction with ethanol

Concentration of ethanolic extract

Column chromatography on silica gel

Elution with chloroform-methanol gradient

Further purification by preparative TLC

Pure Gelomuloside B

Click to download full resolution via product page

Isolation workflow for Gelomuloside B.

Plant Material: The seeds of Suregada multiflora were collected, air-dried, and pulverized.
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Defatting: The powdered seeds were first defatted using petroleum ether to remove lipids

and other nonpolar compounds.

Extraction: The defatted material was then subjected to exhaustive extraction with ethanol.

Concentration: The ethanolic extract was concentrated under reduced pressure to yield a

crude residue.

Chromatographic Separation: The crude extract was subjected to column chromatography

on silica gel.

Gradient Elution: The column was eluted with a gradient of chloroform and methanol, with

increasing polarity.

Purification: Fractions containing Gelomuloside B were further purified using preparative

thin-layer chromatography (TLC) to yield the pure compound.

Structure Elucidation Methodology
The logical process for determining the chemical structure of Gelomuloside B is outlined

below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1156018?utm_src=pdf-body
https://www.benchchem.com/product/b1156018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis

Chemical Analysis

UV Spectroscopy

Identification of Aglycone (Acacetin)

IR Spectroscopy Mass Spectrometry 1D & 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC)

Determination of Glycosidic Linkages Attachment Point on Aglycone

Acid Hydrolysis

Sugar Identification (PC, GLC)

Identification of Sugars (Glucose, Rhamnose)

Complete Structure of Gelomuloside B

Click to download full resolution via product page

Logical workflow for structure elucidation.

UV and IR Spectroscopy: Preliminary analysis using UV and IR spectroscopy indicated the

presence of a flavonoid skeleton.

Mass Spectrometry: FAB-MS was employed to determine the molecular weight and the

masses of the aglycone and sugar moieties.

NMR Spectroscopy: A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, and

HMBC) was conducted to assign all proton and carbon signals and to establish the

connectivity within the aglycone and the sugar units, as well as the linkage between them.

Acid Hydrolysis: To confirm the identity of the sugar components, Gelomuloside B was

subjected to acid hydrolysis, which cleaved the glycosidic bonds.

Sugar Analysis: The resulting monosaccharides were identified as D-glucose and L-

rhamnose by comparison with authentic samples using paper chromatography (PC) and
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gas-liquid chromatography (GLC).

This comprehensive guide provides a detailed overview of the chemical structure and

characterization of Gelomuloside B, offering a valuable resource for scientists engaged in

natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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